molecular formula C12H15NO2 B13194281 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

Cat. No.: B13194281
M. Wt: 205.25 g/mol
InChI Key: NMLJBTVMZIMKLQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a benzaldehyde group attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-hydroxy-4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy and methyl groups on the pyrrolidine ring may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aldehyde and pyrrolidine moieties allows for versatile applications in various fields of research .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-4-2-10(8-14)3-5-11/h2-5,8-9,12,15H,6-7H2,1H3

InChI Key

NMLJBTVMZIMKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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